1,7-Tetradecadiene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tetradeca-1,7-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,13-14H,1,4-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQAIHMZMAIJCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399064 | |
| Record name | 1,7-TETRADECADIENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150767-46-7 | |
| Record name | 1,7-TETRADECADIENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Non Conjugated Dienes
Non-conjugated dienes are organic compounds containing two carbon-carbon double bonds separated by at least one single bond. fiveable.me This structural arrangement dictates their chemical behavior, which differs significantly from conjugated dienes where the double bonds are separated by only one single bond. fiveable.meorgosolver.com
In non-conjugated dienes, the double bonds react independently of each other, much like simple alkenes. uomosul.edu.iq This is in stark contrast to conjugated dienes, where the overlapping p-orbitals of the double bonds lead to a delocalized electron system, resulting in enhanced stability and unique reactivity, such as participation in Diels-Alder reactions. fiveable.meorgosolver.comlumenlearning.com
Despite being generally less stable than their conjugated isomers, non-conjugated dienes are valuable building blocks in organic synthesis. fiveable.mevaia.com Their distinct reactivity allows for the development of specialized synthetic strategies. fiveable.me They are particularly important in polymerization reactions, contributing to the formation of various polymers with specific properties. vaia.commdpi.com The ability of their isolated double bonds to undergo reactions like electrophilic additions and polymerization makes them versatile precursors in the synthesis of more complex molecules. vaia.com
In materials science, non-conjugated dienes are utilized for their potential to be grafted onto surfaces, such as silicon, to modify surface properties. smolecule.com The unreactive double bonds in some non-conjugated dienes can also be used for post-polymerization modifications, offering a route to functionalized materials. mdpi.com
Research Trajectories for 1,7 Tetradecadiene and Analogous Systems
Approaches to Terminal Diene Synthesis
The construction of molecules with multiple terminal double bonds, known as α,ω-dienes, is a fundamental challenge in organic synthesis. These compounds are valuable monomers for polymerization and precursors for more complex molecules. chemicalbook.com
Dehydrohalogenation is a classical and effective method for creating alkenes through the elimination of a hydrogen halide. smolecule.com To form a diene, this reaction can be applied to a substrate containing two appropriately positioned halogen atoms. The process typically involves treating a dihaloalkane with a strong base, which promotes elimination via an E2 (bimolecular elimination) mechanism. researchgate.net
The starting material is a vicinal or geminal dihalide, which can be prepared from an alkene via halogenation. google.com A double elimination from a dihaloalkane can be used to synthesize alkynes, a process that proceeds through an alkene intermediate. researchgate.netgoogle.com By carefully controlling the reaction conditions and the nature of the starting material, the elimination can be stopped at the diene stage. For instance, the dehydrohalogenation of 1,9-dichlorohexadecane using a strong base like potassium tert-butoxide is a known route to form a diene, though it can be challenged by low yields due to competing elimination pathways. The use of two equivalents of a strong base, such as sodium amide in liquid ammonia, can effectively induce two sequential E2 eliminations from a vicinal dihalide to yield the desired product. google.com
Table 1: Examples of Dehydrohalogenation for Diene Synthesis This table illustrates representative, not exhaustive, examples of the dehydrohalogenation approach.
| Dihalide Precursor | Base/Solvent | Resulting Diene | Reference |
|---|---|---|---|
| Vicinal Dihaloalkane | Strong Base (e.g., NaNH₂) | Alkene/Diene | google.com |
| 1,9-Dichlorohexadecane | Potassium tert-butoxide/DMF | 1,9-Cyclohexadecadiene |
Olefin Metathesis Strategies in Non-Conjugated Diene Synthesis
Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of new carbon-carbon double bonds. nobelprize.org The reaction, catalyzed by transition metal carbene complexes of ruthenium, molybdenum, or tungsten, involves the scrambling of alkylidene groups between two olefins. nobelprize.orguwindsor.ca This methodology is particularly effective for synthesizing non-conjugated dienes through several strategies.
Acyclic Diene Metathesis (ADMET): This method involves the polymerization of α,ω-dienes to form polyolefins, with the release of a small volatile olefin like ethylene. wikipedia.org While used for polymerization, the underlying principle of coupling terminal alkenes can be adapted for discrete molecule synthesis.
Cross-Metathesis (CM): This is an intermolecular reaction that forms a new substituted alkene from two different starting alkenes. libretexts.org It is a highly effective strategy for creating non-conjugated dienes by reacting two carefully chosen olefins. nobelprize.orglibretexts.org The reaction's success often depends on driving the equilibrium, for example, by removing the volatile ethylene byproduct. nobelprize.org
Ring-Closing Metathesis (RCM): An intramolecular variation, RCM is widely used to form unsaturated rings from a single molecule containing two terminal alkenes. wikipedia.org While its primary use is for cyclic compounds, the catalysts and principles are central to the broader field of metathesis.
The development of well-defined, functional-group-tolerant catalysts, such as those developed by Grubbs and Schrock, has made olefin metathesis a go-to method for complex synthesis. uwindsor.calibretexts.org
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring, typically a cyclohexene (B86901) derivative. mdpi.com While this reaction consumes a diene, its reverse, the retro-Diels-Alder reaction, can be strategically employed to generate dienes.
A diene functionality can be "protected" as a Diels-Alder adduct. This adduct can undergo various chemical transformations on other parts of the molecule. Subsequently, heating the molecule can induce a retro-Diels-Alder reaction, releasing the original or a modified diene. This strategy allows for the synthesis of dienes that might be unstable under other reaction conditions. nobelprize.org For instance, cyclopentadiene (B3395910) dimer is a stable adduct that, upon a retro-Diels-Alder reaction, furnishes the highly reactive cyclopentadiene monomer, which can then be used as a precursor for further cycloadditions. nobelprize.org This principle can be extended to create complex or functionalized diene architectures that would be otherwise difficult to access. nobelprize.org
Targeted Synthesis of this compound
While this compound is a known compound, appearing in chemical catalogs and used in certain applications, specific published protocols for its synthesis are not widespread. reseachem.chguidechem.com However, a plausible and efficient synthetic route can be designed using the principles of olefin cross-metathesis.
A proposed synthesis involves the cross-metathesis of 1,7-octadiene and 1-heptene (B165124) . In this reaction, a ruthenium-based metathesis catalyst, such as a Grubbs-type catalyst, would facilitate the exchange of alkylidene fragments between the two starting olefins. The reaction between the terminal double bond of 1,7-octadiene and 1-heptene would produce the desired this compound and volatile ethylene gas. The removal of ethylene from the reaction vessel helps to drive the reaction to completion.
Proposed Reaction Scheme: CH₂(CH₂)₄CH=CH₂ + CH₃(CH₂)₄CH=CH₂ --[Ru Catalyst]--> CH₃(CH₂)₅CH=CH(CH₂)₄CH=CH₂ + CH₂=CH₂
Other classical methods could also be adapted for this synthesis, such as a Wittig reaction between heptanal (B48729) and a C7 ylide or a Grignard coupling reaction between two appropriate C7 fragments. However, the cross-metathesis approach offers a more direct and atom-economical route, benefiting from the high functional group tolerance of modern catalysts. uwindsor.ca
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing the yield and purity of the final product is a critical aspect of chemical synthesis. For the proposed cross-metathesis synthesis of this compound, several parameters can be systematically adjusted to maximize efficiency. Modern approaches to optimization often employ techniques like Design of Experiments (DoE) or real-time reaction monitoring to efficiently explore the parameter space.
Key parameters for optimization include:
Catalyst Selection and Loading: The choice of catalyst (e.g., Grubbs 1st, 2nd, or 3rd generation, Hoveyda-Grubbs catalysts) significantly impacts reactivity and stability. Lowering the catalyst loading is desirable for cost and sustainability, so finding the minimum effective concentration is crucial.
Reactant Stoichiometry: Using a slight excess of one of the reactants (e.g., the more volatile or less expensive 1-heptene) can help drive the reaction towards the desired cross-metathesis product and minimize the self-metathesis of 1,7-octadiene.
Temperature: Reaction temperature affects the rate of reaction and catalyst stability. While some modern catalysts are active at room temperature, moderate heating may be required to achieve a reasonable reaction time.
Reaction Time: Monitoring the reaction progress over time, for instance by using NMR or chromatography, allows for the determination of the point at which the reaction has reached completion, avoiding potential side reactions or product degradation from prolonged exposure to the catalyst.
Ethylene Removal: Since ethylene is a gaseous byproduct, performing the reaction under a vacuum or with a gentle stream of an inert gas can effectively remove it from the system, shifting the equilibrium towards the products and increasing the final yield. nobelprize.org
Table 2: Hypothetical Design of Experiments (DoE) for Optimization of this compound Synthesis This table illustrates a simplified factorial design to study the effects of temperature and reactant ratio on product yield.
| Experiment # | Temperature (°C) | Ratio (1-heptene:1,7-octadiene) | Catalyst Loading (mol%) | Hypothetical Yield (%) |
|---|---|---|---|---|
| 1 | 30 | 1:1 | 0.5 | 65 |
| 2 | 50 | 1:1 | 0.5 | 75 |
| 3 | 30 | 1.5:1 | 0.5 | 78 |
| 4 | 50 | 1.5:1 | 0.5 | 90 |
By analyzing the results from such a set of experiments, a process chemist can identify the optimal conditions to produce this compound with the highest possible yield and purity.
Reaction Pathways and Mechanistic Investigations of 1,7 Tetradecadiene
Radical Reactions Involving Diene Systems
Free radical reactions involving 1,7-tetradecadiene can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or peroxides. The reaction pathways are dependent on the nature of the radical species and the reaction conditions. In the presence of radical species, both intermolecular addition and intramolecular cyclization are possible. Due to the significant separation of the double bonds in this compound, intermolecular reactions are more likely unless conditions are optimized for cyclization. Radical addition of species like HBr, initiated by peroxides (the anti-Markovnikov addition), would proceed independently at each double bond.
Cyclization Reactions of this compound
The six-carbon chain separating the two double bonds in this compound makes it a suitable substrate for intramolecular cyclization reactions, leading to the formation of cyclic structures.
Ring-Closing Metathesis (RCM) in Long-Chain Dienes
Ring-closing metathesis is a powerful tool for the synthesis of cyclic olefins from acyclic dienes. For this compound, RCM would lead to the formation of a twelve-membered ring, specifically cyclododecene, with the concurrent release of ethene gas. This reaction is catalyzed by various ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts. The efficiency of the macrocyclization is influenced by factors such as the choice of catalyst, solvent, and reaction concentration, which is typically kept low to favor the intramolecular reaction over intermolecular polymerization.
| Catalyst | Product | Key Features |
| Grubbs' 1st Generation Catalyst | Cyclododecene | Effective for a range of dienes, though may require higher catalyst loadings. |
| Grubbs' 2nd Generation Catalyst | Cyclododecene | More active and tolerant of functional groups. |
| Hoveyda-Grubbs Catalysts | Cyclododecene | Feature a chelating isopropoxybenzylidene ligand, offering increased stability and recyclability. |
This table illustrates common catalysts used for RCM of long-chain dienes; specific application to this compound would require experimental verification.
Intramolecular Cycloadditions of Non-Conjugated Diene Systems
While classic Diels-Alder reactions require a conjugated diene, other intramolecular cycloaddition pathways are available for non-conjugated dienes like this compound under specific conditions. For instance, transition metal-catalyzed [2+2+2] cycloadditions can bring the two double bonds and another π-system together to form complex cyclic structures.
Furthermore, the intramolecular Alder-ene reaction is a relevant cyclization pathway for 1,7-dienes. pku.edu.cnrsc.org This reaction involves the formation of a new carbon-carbon bond and a hydrogen transfer, typically catalyzed by a Lewis acid or a transition metal complex. For a 1,7-diene, this would lead to the formation of a six-membered ring. For instance, nickel(II)-catalyzed asymmetric intramolecular Alder-ene reactions of 1,7-dienes have been developed, providing a route to various substituted six-membered heterocycles and carbocycles. pku.edu.cnrsc.org
Another notable transformation is the rhodium-catalyzed cycloisomerization of 1,7-ene-dienes. bohrium.comnih.govacs.org This process involves an allylic C-H activation, insertion into the rhodium-hydride intermediate, and reductive elimination to yield cyclized products. While the substrates in reported studies often contain heteroatoms, the fundamental mechanism provides a potential pathway for the cyclization of this compound.
Additionally, selenification-induced cyclization of nonactivated allyl 1,7-dienes has been shown to proceed via a 7-endo-trig pathway, offering a route to seven-membered rings. acs.org
Mechanistic Elucidation Techniques in Diene Chemistry
The investigation of reaction mechanisms in diene chemistry, including the metathesis of this compound, employs a range of sophisticated techniques to map the transformation from reactants to products. These methods provide insights into reaction rates, the formation of intermediates, and the energetic profiles of reaction pathways.
Kinetic studies are fundamental to understanding reaction mechanisms by providing quantitative data on reaction rates and the influence of various parameters such as reactant concentrations, temperature, and catalyst loading. For the ADMET polymerization of α,ω-dienes, kinetic analysis helps to determine the reaction order, activation energy, and the rate-determining step of the catalytic cycle.
In a typical ADMET polymerization, the reaction progress can be monitored by techniques such as ¹H NMR spectroscopy to track the disappearance of the terminal vinyl protons of the monomer and the appearance of the internal olefinic protons of the polymer. The rate of polymerization is often determined by measuring the molecular weight of the polymer as a function of time.
For instance, kinetic studies on the ADMET polymerization of 1,9-decadiene (B157367), an analogue of this compound, using Grubbs catalysts have provided valuable insights. A comparison of the first-generation Grubbs catalyst, (PCy₃)₂Cl₂Ru=CHPh, with the more active second-generation catalyst containing a 1,3-bis(mesityl)imidazolidene-2-ylidene (SIMes) ligand, revealed significant differences in their kinetic profiles. While the second-generation catalyst generally exhibits higher activity at elevated temperatures (45–75 °C), the first-generation catalyst was found to be faster at 30 °C. researchgate.net Notably, the polymerization with the second-generation catalyst showed a distinct induction period, which was attributed to the rate of phosphine (B1218219) dissociation from the ruthenium center. researchgate.net
The data below, derived from studies on analogous α,ω-dienes, illustrates the type of information obtained from kinetic studies in ADMET polymerization.
Table 1: Comparative Kinetic Data for ADMET Polymerization of 1,9-Decadiene
| Catalyst Generation | Temperature (°C) | Observation | Proposed Rate-Influencing Step |
|---|---|---|---|
| First Generation | 30 | Faster initial rate | Facile phosphine dissociation |
| Second Generation | 30 | Slower initial rate with induction period | Slower phosphine dissociation |
This table is illustrative and based on findings for 1,9-decadiene to represent the principles of kinetic analysis in ADMET polymerization.
Isotopic labeling is a powerful tool for tracing the path of atoms and bonds throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. researchgate.net In diene chemistry, particularly in metathesis reactions, deuterium (B1214612) (²H) labeling is often employed to elucidate the mechanism of bond cleavage and formation.
Furthermore, isotopic labeling has been instrumental in understanding side reactions in ADMET, such as olefin isomerization. Olefin isomerization can occur during metathesis and affects the structure of the resulting polymer. openmedscience.com Deuterium labeling studies have shown that this isomerization can proceed through the formation of ruthenium-hydride (or ruthenium-deuteride) species, which can add to and eliminate from the olefinic bonds, leading to their migration along the polymer chain. openmedscience.com
Table 2: Illustrative Isotopic Labeling Experiment in Diene Metathesis
| Reactants | Observation | Mechanistic Implication |
|---|---|---|
| Deuterated α,ω-diene + Ruthenium catalyst | Deuterium scrambling in the polymer backbone and evolved ethylene (B1197577) | Confirms the formation of a symmetric metallacyclobutane intermediate. |
This table provides a conceptual overview of how isotopic labeling is used to investigate reaction mechanisms in diene metathesis.
Transition state analysis, often aided by computational chemistry, provides a detailed picture of the highest energy point along the reaction coordinate. Understanding the structure and energy of the transition state is key to explaining the rate and selectivity of a reaction. In diene metathesis, computational studies, typically using density functional theory (DFT), have been invaluable in mapping out the energy landscape of the catalytic cycle.
For the ADMET of α,ω-dienes like this compound, transition state analysis focuses on several key steps:
Olefin Coordination: The binding of one of the terminal double bonds of the diene to the metal center.
Metallacyclobutane Formation: The [2+2] cycloaddition between the metal-carbene and the coordinated olefin to form the key four-membered ring intermediate. The stereochemistry of the substituents on the metallacyclobutane can determine the cis/trans selectivity of the newly formed double bond.
Metallacyclobutane Cleavage: The retro-[2+2] cycloaddition that cleaves the metallacyclobutane to release the product and regenerate a metal-carbene.
Theoretical studies on model systems for ADMET polymerization have calculated the relative energies of the intermediates and transition states. These calculations help to predict which pathway is energetically more favorable and how the structure of the catalyst and the diene affect the reaction barriers. For example, computational analyses have been used to design catalysts that favor the formation of cis- over trans-olefins by manipulating the steric and electronic properties of the ligands around the metal center, thereby altering the energies of the competing transition states. nih.gov
Table 3: Representative Calculated Energy Barriers for Key Steps in Olefin Metathesis
| Mechanistic Step | Typical Calculated Energy Barrier (kcal/mol) | Significance |
|---|---|---|
| Phosphine Ligand Dissociation | 10-15 | Can be the rate-determining step, especially for second-generation Grubbs catalysts. |
| Metallacyclobutane Formation | 5-10 | Generally a low-energy barrier step. |
The energy values are approximate and are intended to illustrate the application of transition state analysis in understanding the ADMET mechanism. Specific values would vary depending on the catalyst and the diene substrate.
Polymerization Chemistry of 1,7 Tetradecadiene
Homopolymerization of 1,7-Tetradecadiene
Copolymerization of this compound with Alpha-Olefins
The primary interest in non-conjugated dienes like this compound lies in their copolymerization with simple alpha-olefins such as ethylene (B1197577) and propylene (B89431). This approach is a key strategy for introducing long-chain branches into otherwise linear polymers, thereby modifying their rheological and mechanical properties.
Catalytic Systems for Non-Conjugated Diene Copolymerization
The copolymerization of ethylene and other alpha-olefins with non-conjugated dienes is typically carried out using transition metal catalysts, broadly categorized as Ziegler-Natta and metallocene systems.
Ziegler-Natta Catalysts: These heterogeneous catalysts, traditionally based on titanium compounds activated by organoaluminum co-catalysts, are widely used in industrial polyolefin production. While effective for ethylene and propylene polymerization, their multiple active sites can lead to polymers with broad molecular weight distributions and varied comonomer incorporation. The copolymerization of ethylene with dienes like 1,9-decadiene (B157367) using Ziegler-Natta catalysts has been shown to introduce vinyl groups and, under certain conditions, long-chain branches. nih.gov It is expected that this compound would behave similarly, acting as a branching or cross-linking agent.
Metallocene Catalysts: These are single-site catalysts that offer precise control over polymer architecture, leading to polymers with narrow molecular weight distributions and uniform comonomer incorporation. Metallocene catalysts have been successfully employed in the copolymerization of ethylene with various non-conjugated dienes, such as 1,7-octadiene (B165261), to produce long-chain branched polyethylene (B3416737). qu.edu.qa The structure of the metallocene ligand significantly influences the catalytic activity and the resulting polymer microstructure.
Control over Polymer Architecture: Branching and Terminal Olefinic Functionality
The incorporation of a non-conjugated diene like this compound into a growing polyolefin chain introduces a pendant double bond. This pendant olefin can then be incorporated into another growing chain, leading to the formation of a long-chain branch. The efficiency of this branching reaction depends on the reactivity of the pendant double bond, which is influenced by the catalyst system and polymerization conditions.
By carefully selecting the catalyst and controlling the reaction parameters (e.g., monomer and comonomer concentrations, temperature), it is possible to control the degree of branching. Lower concentrations of the diene would favor the formation of linear polymers with pendant vinyl groups, which can be useful for post-polymerization functionalization. Higher concentrations increase the likelihood of the pendant vinyl group participating in further polymerization, leading to branched and potentially cross-linked structures.
Synthesis of High Molecular Weight Polymers Incorporating Diene Units
The synthesis of high molecular weight polymers is a crucial aspect of producing materials with desirable mechanical properties. In the context of ethylene copolymerization, the introduction of a comonomer, including a diene, can sometimes lead to a decrease in the polymer's molecular weight. This is often attributed to the comonomer acting as a chain transfer agent.
However, specific catalyst systems, particularly certain metallocene and post-metallocene catalysts, have been developed to produce ultra-high molecular weight polyethylene (UHMWPE). nih.gov In the copolymerization with this compound, achieving high molecular weights would require a catalyst system that exhibits a high rate of chain propagation relative to chain transfer and termination reactions, while also efficiently incorporating the diene comonomer. Research on the copolymerization of ethylene with 1-octene using metallocene catalysts has demonstrated the ability to synthesize high molecular weight copolymers. nih.gov
Structure-Property Relationships in Diene-Based Polymers
The introduction of this compound as a comonomer in polyolefins has a profound impact on the polymer's structure and, consequently, its properties.
Crystallinity and Thermal Properties: The presence of long-chain branches disrupts the regular packing of polymer chains, leading to a decrease in crystallinity and melting temperature. qu.edu.qa This effect is generally more pronounced with increasing comonomer incorporation.
Mechanical Properties: The mechanical properties of these copolymers are a complex function of their molecular weight, degree of branching, and crystallinity. A moderate level of long-chain branching can enhance properties such as tensile strength and elongation at break. However, excessive branching or cross-linking can lead to a more rigid and potentially brittle material. Studies on ethylene/α-olefin copolymers have shown that a decrease in density (related to lower crystallinity) can lead to a lower elastic modulus and higher elongation. icp.ac.ru
Rheological Properties: One of the most significant effects of long-chain branching is on the melt rheology of the polymer. Long-chain branches increase melt strength and shear thinning behavior, which can significantly improve processability in applications like film blowing and blow molding.
While specific data for this compound is scarce, the principles derived from studies on similar α,ω-dienes provide a framework for understanding its potential role in modifying polymer properties.
Derivatization and Functionalization of 1,7 Tetradecadiene
Synthesis of Polyfunctionalized Tetradecadiene Derivatives
The presence of two olefinic groups allows for the introduction of multiple functionalities onto the 14-carbon backbone of 1,7-tetradecadiene. This can be achieved through various synthetic routes that target one or both double bonds, leading to molecules with enhanced properties or new reactive capabilities.
Key synthetic strategies include:
Epoxidation: The double bonds of this compound can be converted into epoxide rings using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Depending on the stoichiometry of the reagent, this reaction can yield a monoepoxide or a diepoxide. These resulting epoxides are highly valuable intermediates, as the strained three-membered ring can be opened by a variety of nucleophiles to introduce a wide array of functional groups, such as diols, amino alcohols, and ether alcohols.
Dihydroxylation: The olefinic bonds can be oxidized to form diols. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed hydrolysis. These reactions can produce tetraols if both double bonds react, creating highly polar derivatives from a nonpolar hydrocarbon precursor.
Polymerization: this compound can serve as a monomer in polymerization reactions. Acyclic Diene Metathesis (ADMET) is a powerful step-growth polymerization method that utilizes catalysts, such as Grubbs' or Schrock's catalyst, to convert terminal dienes into unsaturated polymers and a small molecule byproduct (ethylene). jove.com This process creates long-chain polymers with repeating double bonds along the backbone, which are themselves polyfunctional and available for further modification. jove.com Furthermore, this compound can be copolymerized with other functionalized diene monomers to directly incorporate desired functionalities into the resulting polymer chain. google.comresearchgate.net This approach is a direct and economical route to producing functionalized polyolefins. researchgate.net
Table 1: Selected Methods for the Synthesis of Polyfunctionalized this compound Derivatives
| Reaction Type | Reagents | Product Type | Potential Functionalities |
|---|---|---|---|
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Mono- or Diepoxide | Epoxide, Diol, Amino alcohol |
| Dihydroxylation | OsO₄, KMnO₄ (syn); or 1. m-CPBA 2. H₃O⁺ (anti) | Diol or Tetraol | Hydroxyl (-OH) |
| Halogenation | Br₂, Cl₂ | Dihalide or Tetrahalide | Halogen (e.g., -Br, -Cl) |
| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Diol or Tetraol | Hydroxyl (-OH) |
| ADMET Polymerization | Grubbs' or Schrock's Catalyst | Unsaturated Polymer | Alkene (-C=C-) |
Strategies for Selective Functional Group Interconversion in Diene Systems
Functional group interconversion (FGI) is the process of converting one functional group into another. lkouniv.ac.in In a polyfunctionalized derivative of this compound, achieving selectivity—the ability to modify one functional group while leaving others intact—is a significant synthetic challenge. The success of such a transformation hinges on the differential reactivity of the functional groups present in the molecule.
Strategies for achieving selective interconversion include:
Chemoselectivity: This involves using reagents that react preferentially with one type of functional group over another. For example, in a derivative containing both hydroxyl and alkene groups, the alkene can be selectively targeted by catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C), leaving the hydroxyl group untouched. Conversely, a primary alcohol can be selectively oxidized to an aldehyde using a mild reagent like Pyridinium chlorochromate (PCC) in the presence of a secondary alcohol or an alkene. solubilityofthings.com
Regioselectivity: In cases where identical functional groups exist at different positions, a reaction may favor one position over another. For instance, in a tetraol derived from this compound, the terminal hydroxyl groups may exhibit different reactivity compared to the internal ones due to steric hindrance, allowing for selective protection or derivatization of the less hindered groups.
Protecting Groups: When chemoselectivity is difficult to achieve directly, one functional group can be temporarily "masked" with a protecting group. This group renders the function inert to a specific set of reaction conditions. After performing a transformation on another part of the molecule, the protecting group is removed to regenerate the original functionality. For example, a diol can be protected as an acetal (B89532) before performing a reaction on a distant double bond.
Control of Reaction Conditions: Selectivity can often be controlled by carefully managing reaction conditions such as temperature, solvent, and reaction time. For instance, the partial reduction or oxidation of a molecule with multiple similar functional groups can sometimes be achieved by using a stoichiometric amount of the reagent at low temperatures.
Table 2: Strategies for Selective Functional Group Interconversion
| Strategy | Description | Example Application on a Tetradecadiene Derivative |
|---|---|---|
| Chemoselectivity | Utilizing a reagent that reacts with only one type of functional group. solubilityofthings.comimperial.ac.uk | In a hydroxy-alkene derivative, selectively oxidizing the alcohol to a ketone with PCC without affecting the C=C bond. |
| Regioselectivity | Targeting a functional group based on its position in the molecule (e.g., steric hindrance). | Selectively esterifying the terminal (primary) hydroxyl groups of a tetraol in the presence of the internal (secondary) ones. |
| Protecting Groups | Temporarily masking a functional group to prevent it from reacting. sinica.edu.tw | Protecting a diol as a cyclic acetal to allow for selective hydroboration-oxidation of a remote double bond. |
| Stoichiometric Control | Using a limited amount of reagent to favor reaction at the most reactive site. | Reacting a diepoxide with one equivalent of a nucleophile to selectively open one epoxide ring. |
Applications of this compound Derivatives in Advanced Materials
The derivatives of this compound are valuable building blocks for the creation of advanced materials, primarily functional polymers and specialty chemicals. The long hydrocarbon chain provides flexibility and hydrophobicity, while the introduced functional groups can impart specific properties such as polarity, reactivity, and cross-linking capabilities.
Advanced Polymers: The most significant application is in polymer synthesis through ADMET. jove.com The polymerization of this compound or its copolymerization with other functional monomers produces unsaturated polyesters or polyolefins. researchgate.netmdpi.com These polymers have regularly spaced double bonds that can be used for subsequent modifications, such as vulcanization to create elastomers or grafting of side chains to create materials with tailored properties. The resulting functionalized polymers can be used as is or blended with other materials to create adhesives, sealants, and coatings. google.com
Functionalized Polyolefin Precursors: The introduction of polar functional groups into a polyolefin backbone can significantly improve properties like adhesion, dyeability, and compatibility with other polar polymers. researchgate.net Derivatives of this compound containing groups like esters, amines, or hydroxyls can be copolymerized with olefins like ethylene (B1197577) or propylene (B89431) to create functionalized polyolefins directly. google.comresearchgate.net
Specialty Chemicals: Smaller, discrete molecules derived from this compound also have applications. For example, long-chain diols and tetraols can be used as plasticizers, components in polyurethane synthesis, or as surfactants. Acetate (B1210297) derivatives of other tetradecadienyl isomers have been identified for use as insect attractants, indicating potential applications for this compound derivatives in agriculture or pest control. google.com
Table 3: Applications of this compound Derivatives in Materials
| Derivative Type | Application Area | Enabling Property |
|---|---|---|
| Unsaturated Polymers (from ADMET) | Specialty Elastomers, Thermosets | Cross-linkable C=C bonds along the polymer backbone. jove.com |
| Functionalized Copolymers | Adhesives, Coatings, Compatibilizers | Improved adhesion and surface properties from polar groups. google.comresearchgate.net |
| Polyols (Diols, Tetraols) | Polyurethanes, Polyesters | Reactive hydroxyl groups for step-growth polymerization. |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetal |
| Acetic Acid |
| Acetone |
| Acetyl Chloride |
| Allyl Bromide |
| Benzyl isocyanate |
| Boron tribromide |
| Boron trifluoride |
| Butadiene |
| Carbon tetrachloride |
| Cardamom |
| Chloroform |
| Curcumin |
| Cyclohexane |
| Dicyclohexylcarbodiimide |
| Dimethylboron bromide |
| Epoxide |
| Ester |
| Ethanol |
| Ethylene |
| Ethylene glycol |
| Eugenol |
| Grubbs' Catalyst |
| Hydrochloric acid |
| Hydroquinone |
| Isoprene |
| Isopropanol |
| Ketone |
| Maleic anhydride |
| meta-chloroperoxybenzoic acid (m-CPBA) |
| Methanol (B129727) |
| Nitrite |
| Osmium tetroxide |
| Palladium on carbon (Pd/C) |
| Phenyl isocyanate |
| Phosphorus tribromide |
| Potassium carbonate |
| Potassium permanganate |
| Propylene |
| Propylene glycol |
| Pyridine |
| Pyridinium chlorochromate (PCC) |
| Schrock's Catalyst |
| Sodium hydroxide |
| Tetrahydrofuran (THF) |
| Toluene |
| Triphenylphosphine |
| Water |
Spectroscopic and Advanced Analytical Methodologies for 1,7 Tetradecadiene Research
Chromatographic Techniques for Separation and Purification in Diene Research (e.g., HPLC, GC)
Chromatographic techniques are indispensable tools in the study of dienes such as 1,7-tetradecadiene, enabling their separation from complex mixtures, purification to high standards, and analytical quantification. The selection of a specific chromatographic method is contingent on the physicochemical properties of the analyte, including its volatility, polarity, and molecular weight, as well as the objectives of the analysis, whether for preparative purification or trace-level detection. For a non-polar, volatile hydrocarbon like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) serve as primary analytical methodologies.
Gas Chromatography (GC)
Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds, making it exceptionally well-suited for this compound. wikipedia.org In GC, a sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). wikipedia.org The separation is achieved based on the differential partitioning of analytes between the mobile phase and a stationary phase coated on the column walls or on a solid support. wikipedia.org
Research Findings: Detailed analysis of this compound and structurally related long-chain dienes is frequently performed using capillary GC, which offers high resolution and sensitivity. Non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5ms), are typically employed, where separation occurs primarily based on boiling point and, to a lesser extent, molecular structure. More volatile compounds elute earlier than less volatile ones. libretexts.org
For identification purposes, GC is most powerfully utilized when coupled with Mass Spectrometry (GC-MS). This hyphenated technique provides not only the retention time of a compound but also its mass spectrum, which offers structural information and allows for definitive identification by comparison to spectral libraries. orslabs.comchromatographyonline.com For instance, GC-MS has been successfully used to identify related dienes like 1,13-tetradecadiene (B1583877) as a characteristic thermal decomposition product of polyethylene (B3416737) and 1,7-hexadecadiene in food analysis studies. researchgate.netnih.gov In these analyses, specific ions and retention times are used for unambiguous identification and quantification. nih.gov
The most common detector for routine quantification of hydrocarbons is the Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range. wikipedia.org For specialized applications, such as detecting halogenated compounds, an Electron Capture Detector (ECD) might be used. wikipedia.org
Below is a table summarizing typical parameters for the GC analysis of tetradecadiene isomers and similar long-chain hydrocarbons based on reported methodologies.
| Parameter | Typical Specification | Purpose/Rationale |
|---|---|---|
| Column Type | Fused Silica (B1680970) Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film) | Provides high separation efficiency and resolution. |
| Stationary Phase | 5% Phenyl Polydimethylsiloxane (e.g., DB-5, HP-5ms) | A non-polar phase suitable for separating hydrocarbons based on boiling point. chromatographyonline.com |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. wikipedia.org |
| Injection Mode | Split/Splitless | Split mode is used for concentrated samples to avoid column overload, while splitless is for trace analysis. drawellanalytical.com |
| Oven Temperature Program | Initial temp 50°C, ramp at 5-10°C/min to 280-300°C | A temperature gradient is essential for separating components in a mixture with a wide range of boiling points. chromatographyonline.com |
| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | MS for definitive identification; FID for robust quantification of hydrocarbons. wikipedia.org |
High-Performance Liquid Chromatography (HPLC)
While GC is often the method of choice for volatile hydrocarbons, HPLC is a powerful alternative, particularly for purification (preparative HPLC) and for analyzing samples that may contain non-volatile impurities. lcms.czthermofisher.com HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. waters.com
Research Findings: For a non-polar molecule like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. waters.com
Reversed-Phase HPLC (RP-HPLC): In this mode, the stationary phase is non-polar (e.g., silica bonded with C8 or C18 alkyl chains), and the mobile phase is polar. waters.compharmaknowledgeforum.com A typical mobile phase would be a gradient of acetonitrile (B52724) and water or methanol (B129727) and water. pharmaknowledgeforum.com Compounds are separated based on their hydrophobicity, with more non-polar compounds like this compound being retained longer on the column. waters.com A significant challenge for analyzing simple dienes is detection, as they lack a UV chromophore. Therefore, universal detectors such as a Refractive Index (RI) detector or an Evaporative Light-Scattering Detector (ELSD) are required. lcms.czresearchgate.net
Silver-Ion HPLC (Ag+-HPLC): This is a specialized form of normal-phase or cation-exchange chromatography that is highly effective for separating unsaturated compounds. The stationary phase is impregnated with silver ions (Ag+). The separation mechanism relies on the formation of reversible charge-transfer complexes between the silver ions and the π-electrons of the double bonds. nih.gov The strength of this interaction depends on the number, geometry (cis/trans), and steric accessibility of the double bonds. This technique is exceptionally useful for separating complex mixtures of isomers, such as cis/trans isomers or positional isomers of dienes, and for isolating dienes from saturated and mono-unsaturated hydrocarbons. nih.gov
High-Temperature HPLC (HT-HPLC): In the broader field of diene research, particularly concerning polymers, advanced techniques like HT-HPLC have been developed. Using porous graphitic carbon (PGC) stationary phases at elevated temperatures (e.g., up to 160°C), researchers can separate ethylene-propylene-diene (EPDM) polymers based on their diene content. researchgate.net The planar, polarizable surface of graphite (B72142) interacts with the diene moieties, allowing for separation based on subtle differences in chemical composition. researchgate.netacs.org
The following table outlines potential conditions for HPLC-based separation of this compound.
| Parameter | Typical Specification | Purpose/Rationale |
|---|---|---|
| Mode | Reversed-Phase (RP) or Silver-Ion (Ag+-HPLC) | RP-HPLC for general separation by hydrophobicity; Ag+-HPLC for high-resolution separation of unsaturated compounds. waters.comnih.gov |
| Stationary Phase | C18 or C8 silica (RP); Silver-impregnated silica (Ag+-HPLC) | Non-polar C18/C8 retains the diene; Silver ions interact with π-bonds for selective retention. pharmaknowledgeforum.comnih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient (RP); Hexane/Acetonitrile (Ag+-HPLC) | Polar mobile phase for RP; Non-polar mobile phase with a polar modifier for Ag+-HPLC. pharmaknowledgeforum.comnih.gov |
| Flow Rate | 1.0 mL/min (Analytical); >10 mL/min (Preparative) | Adjusted based on column dimension and whether the goal is analysis or purification. thermofisher.com |
| Detector | Refractive Index (RI) or Evaporative Light-Scattering Detector (ELSD) | Necessary for detecting analytes like this compound that lack a UV chromophore. lcms.czresearchgate.net |
Theoretical and Computational Chemistry Studies of 1,7 Tetradecadiene
Quantum Chemical Calculations for Electronic Structure and Reactivity of Dienes
Density Functional Theory (DFT) Applications to Diene Systems
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. ajrconline.org It is particularly useful for studying the reactivity and thermodynamic properties of diene systems. DFT calculations can provide accurate geometries, vibrational frequencies, and energies for various conformers of 1,7-tetradecadiene.
Furthermore, DFT is instrumental in studying reaction mechanisms involving dienes, such as cycloadditions, isomerizations, and metal-catalyzed transformations. acs.orgnih.govpku.edu.cn For this compound, DFT could be employed to model its behavior in reactions like olefin metathesis or hydroformylation, providing insights into transition state geometries and activation energies. acs.org
A hypothetical DFT study on this compound might involve the calculation of key electronic descriptors to predict its reactivity. The table below presents plausible DFT-calculated electronic properties for this compound, based on general knowledge of similar long-chain alkenes.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | 1.2 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 7.7 eV | Indicates kinetic stability; a larger gap suggests lower reactivity. |
| Dipole Moment | ~0.1 D | A small dipole moment is expected for a non-polar hydrocarbon. |
Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.
Ab Initio Methods in Conformational Analysis of Hydrocarbons
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are crucial for the detailed conformational analysis of hydrocarbons. acs.orgnih.gov For a long and flexible molecule like this compound, a multitude of conformations are possible due to rotation around the C-C single bonds.
A systematic ab initio study would involve geometry optimization of numerous starting structures to locate the various local minima on the potential energy surface. The results would provide a detailed picture of the conformational preferences of this compound, which is essential for understanding its physical properties and how it interacts with other molecules or surfaces.
Molecular Dynamics Simulations for Conformational Space Exploration of Long-Chain Dienes
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of large and flexible molecules like long-chain dienes over time. researchgate.netlongdom.orguinjkt.ac.id By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing a dynamic picture of the molecule's behavior. longdom.org
For this compound, MD simulations can reveal how the molecule folds and changes its shape in different environments, such as in the gas phase, in a solvent, or as part of a larger assembly like a polymer. nih.govmdpi.com These simulations are particularly useful for understanding properties that depend on an ensemble of conformations, such as viscosity, diffusion, and interactions with surfaces.
MD simulations often employ force fields, which are sets of empirical potential energy functions that describe the interactions between atoms. The choice of force field is critical for obtaining accurate results. For hydrocarbons, well-established force fields like AMBER, CHARMM, and OPLS are commonly used. uinjkt.ac.id
A study involving MD simulations of 1,7-octadiene (B165261) and 1,9-decadiene (B157367) as plasticizers for polystyrene has demonstrated the utility of this approach in understanding the chemical and mechanical properties of polymer systems. mdpi.com Similar simulations for this compound could provide valuable data on its dynamic behavior and its potential applications in materials science.
Reaction Mechanism Prediction and Energetics via Computational Models for Diene Transformations
Computational models are indispensable for predicting the mechanisms and energetics of chemical reactions involving dienes. dntb.gov.ua These models can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. researchgate.net
For a non-conjugated diene like this compound, several types of transformations can be studied computationally. For example, the isomerization of the double bonds along the chain is a process that can be modeled to determine the activation barriers and reaction enthalpies. acs.orgnih.govresearchgate.net Computational studies on the isomerization of other dienes have shown that different pathways, such as those involving radical intermediates or concerted pericyclic steps, can be operative. nih.gov
Another important class of reactions for dienes is cycloaddition. While the Diels-Alder reaction is characteristic of conjugated dienes, non-conjugated dienes can undergo other types of cycloadditions, often catalyzed by transition metals. masterorganicchemistry.com DFT calculations can be used to explore the mechanisms of such catalyzed reactions, elucidating the role of the catalyst and predicting the stereochemical outcome. nih.gov
The following table presents hypothetical reaction energies for some plausible transformations of this compound, which could be obtained from computational studies.
| Reaction | ΔH (kJ/mol) | ΔG (kJ/mol) | Significance |
| 1,7- to 1,6-tetradecadiene Isomerization | -5 | -4 | Predicts the relative stability of isomers. |
| Cyclization to a substituted cyclohexane | -80 | -30 | Indicates the thermodynamic feasibility of intramolecular cyclization. |
| Dimerization via olefin metathesis | -25 | -10 | Provides insight into potential polymerization pathways. |
Note: These values are illustrative and would need to be calculated for the specific reaction conditions and catalysts.
Quantitative Structure-Reactivity Relationships (QSRR) for Non-Conjugated Dienes
Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the chemical structure of a series of compounds with their reactivity in a particular reaction. chemrxiv.orgscispace.comnih.gov These models are built by finding a mathematical relationship between a set of molecular descriptors and an experimentally or computationally determined measure of reactivity, such as a rate constant or an activation energy. nih.govehu.esoup.com
For non-conjugated dienes, QSRR models can be developed to predict their reactivity in various reactions, such as ozonolysis, epoxidation, or polymerization. researchgate.net The molecular descriptors used in these models can be derived from the compound's 2D structure (e.g., topological indices) or from 3D computational chemistry calculations (e.g., quantum chemical descriptors). oup.com
A QSRR study on the reactivity of alkenes, for instance, might use descriptors such as the energy of the highest occupied molecular orbital (HOMO), the charge on the double bond carbons, and steric parameters to predict the rate of an electrophilic addition reaction. researchgate.net For a series of non-conjugated dienes including this compound, a QSRR model could be developed to predict their performance in a specific catalytic process, aiding in the selection of optimal substrates or catalysts. ehu.es The development of such models relies on having a consistent dataset of reactivity data for a range of related compounds.
Future Research Directions and Emerging Applications of 1,7 Tetradecadiene
Exploration of Novel Synthetic Pathways for Non-Conjugated Dienes
The synthesis of non-conjugated dienes like 1,7-tetradecadiene is a critical area of research, as the distance between the two olefinic groups presents unique challenges compared to their conjugated counterparts. researchgate.net Traditional methods often lack efficiency or stereoselectivity. researchgate.net Future research is geared towards developing more direct and sustainable synthetic routes.
One promising avenue is the application of metathesis reactions. While often associated with conjugated diene synthesis, advancements in catalyst design are enabling the selective synthesis of non-conjugated systems. The development of novel catalyst systems is crucial for overcoming the limitations of previous methods. mdpi.com
Another area of exploration is the use of bio-based starting materials. With a growing emphasis on green chemistry, researchers are investigating pathways to synthesize dienes from renewable resources like plant oils. researchoutreach.orgnih.gov This approach not only offers a more sustainable alternative to petrochemical-based synthesis but also introduces the potential for new, bio-derived functional materials.
Key research objectives in this area include:
Improving Stereoselectivity: Developing catalysts and reaction conditions that allow for precise control over the geometry of the double bonds.
Enhancing Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, minimizing waste. nih.gov
Utilizing Sustainable Feedstocks: Exploring enzymatic and catalytic processes to convert biomass into valuable diene precursors.
Development of Advanced Catalytic Transformations for this compound
The reactivity of the two isolated double bonds in this compound makes it a versatile substrate for a variety of catalytic transformations. Future research will focus on leveraging this reactivity to create complex and high-value molecules.
A key area of development is in the field of hydrofunctionalization reactions, such as hydroamination and hydroamidation. acs.org These reactions, which involve the addition of an N-H bond across a double bond, are highly atom-economical methods for synthesizing amines and amides, which are important building blocks in pharmaceuticals and agrochemicals. acs.orgacs.org The development of late transition metal catalysts is expanding the scope and efficiency of these transformations. acs.org
Another significant research direction is the use of this compound in polymerization reactions. Acyclic diene metathesis (ADMET) polymerization, for instance, can be used to produce a range of polyesters with tunable properties. researchgate.net Research is ongoing to develop more active and robust catalysts that can function under milder conditions and tolerate a wider range of functional groups.
Future catalytic advancements will likely focus on:
Asymmetric Catalysis: The development of chiral catalysts to control the stereochemistry of products formed from reactions at the double bonds.
Tandem Catalysis: Designing catalytic systems that can perform multiple transformations in a single pot, increasing efficiency and reducing purification steps.
Selective Functionalization: Creating catalysts that can selectively react with one of the two double bonds in this compound, allowing for stepwise and controlled molecular construction.
Integration of this compound into High-Performance Polymeric Materials
The unique structure of this compound makes it an attractive monomer for the synthesis of high-performance polymers. The flexible fourteen-carbon backbone can impart desirable properties such as elasticity and hydrophobicity, while the two terminal double bonds provide sites for polymerization and cross-linking.
One of the most promising applications is in the development of specialty elastomers and thermoplastics. By copolymerizing this compound with other monomers, researchers can create materials with a wide range of mechanical and thermal properties. For example, copolymerization with long-chain α-olefins can yield bottlebrush polymers with low polydispersity indices. mdpi.com These materials are of interest for applications ranging from advanced coatings to drug delivery systems.
The use of this compound in the creation of biodegradable polymers is another active area of research. researchoutreach.org By incorporating ester linkages into the polymer backbone, for example, through ADMET polymerization of diene-containing esters, materials can be designed to break down under specific environmental conditions. researchgate.net This is a critical step towards developing more sustainable plastics.
Table 1: Potential Applications of this compound-Based Polymers
| Polymer Type | Potential Properties | Potential Applications |
| Specialty Elastomers | High flexibility, tunable elasticity, good thermal stability | Seals, gaskets, vibration dampeners |
| Thermoplastic Copolymers | Improved impact resistance, enhanced processability | Automotive components, durable goods |
| Biodegradable Polyesters | Controlled degradation, biocompatibility | Medical implants, sustainable packaging |
| Functional Coatings | Hydrophobicity, adhesion, weather resistance | Protective coatings, marine anti-fouling |
Future research in this area will likely involve:
Interdisciplinary Research in Chemical Biology and Materials Science Utilizing Diene Scaffolds
The diene scaffold, as exemplified by this compound, is becoming an increasingly important tool in interdisciplinary research, particularly at the interface of chemical biology and materials science. ukri.orglakemeyer-lab.de The ability to functionalize the double bonds allows for the attachment of a wide variety of molecules, making dienes versatile platforms for creating new tools and materials.
In chemical biology, diene scaffolds are being explored for applications such as:
Bioconjugation: The Diels-Alder reaction, a classic reaction involving dienes, is being used to link biomolecules such as proteins and nucleic acids to surfaces or other molecules. rsc.orgresearchgate.net This is a powerful tool for developing biosensors and diagnostic assays.
Drug Delivery: Diene-containing polymers can be used to encapsulate and deliver therapeutic agents to specific targets in the body. The biodegradability of some of these polymers makes them particularly attractive for this application.
Tissue Engineering: Porous scaffolds made from diene-based polymers can provide a temporary support for cells to grow and form new tissue. scirp.orgmdpi.com The ability to tailor the mechanical properties and degradation rate of these scaffolds is a key advantage. mdpi.com
In materials science, diene scaffolds are being used to create a new generation of advanced materials with novel properties:
Self-Healing Materials: By incorporating reversible cross-links based on the Diels-Alder reaction, materials can be designed to repair themselves after being damaged. researchgate.net
Smart Surfaces: Surfaces can be functionalized with diene-containing polymers to create coatings that can switch between being hydrophilic and hydrophobic, for example.
Advanced Composites: Diene scaffolds can be used as a matrix material for composites containing a variety of fillers, from nanoparticles to carbon fibers, leading to materials with exceptional strength-to-weight ratios.
The future of diene-based interdisciplinary research will depend on close collaboration between chemists, biologists, and materials scientists. The development of new synthetic methods, a deeper understanding of the structure-property relationships of diene-containing materials, and the exploration of new applications will continue to drive innovation in this exciting field.
Q & A
Q. What are the standard methods for synthesizing 1,7-tetradecadiene, and how can purity be validated?
Methodological Answer: this compound is typically synthesized via catalytic oligomerization of α,ω-diolefins using organoaluminum compounds. For example, diisobutylaluminum hydride is a common catalyst, as demonstrated in analogous syntheses of 1,13-tetradecadiene . Key steps include:
- Catalyst selection : Use stoichiometric ratios (e.g., 0.06–0.82 mol%) to optimize yield and minimize side reactions.
- Reaction conditions : Temperatures between 20–1167°C and reaction times of 0.36–20 hours are reported for similar compounds .
- Purification : Employ fractional distillation or chromatography. Validate purity via gas chromatography (GC) with >97.0% purity thresholds, as used for structurally related alkenes like 7-tetradecene .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and thermodynamic properties?
Methodological Answer:
- Structural analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm double-bond positions and isomer purity. Infrared (IR) spectroscopy can identify C=C stretching vibrations (~1640 cm⁻¹).
- Thermodynamic properties : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine melting/boiling points and thermal stability. For example, tetradecane derivatives exhibit boiling points ~250–300°C .
- Dynamic viscosity : Measure using capillary viscometers, as done for 7-tetradecene (dynamic viscosity: 2.1 mPa·s at 20°C) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure fume hoods for ventilation .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent fire spread .
- Storage : Keep in sealed containers under inert gas (e.g., nitrogen) at ≤25°C, away from ignition sources .
- Emergency response : For skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can experimental design address inconsistencies in reported thermal stability data for this compound?
Methodological Answer: Contradictions in thermal stability often arise from impurities or varying experimental conditions. To resolve this:
- Controlled purity : Synthesize high-purity batches (>99%) and validate via GC-MS.
- Standardize testing : Use identical DSC/TGA protocols (e.g., 10°C/min heating rate under nitrogen) across studies.
- Compare degradation products : Analyze decomposition residues via mass spectrometry to identify pathways (e.g., isomerization vs. oxidation) .
- Replicate literature methods : Reproduce prior studies with documented variables (e.g., catalyst type, solvent) to isolate contributing factors .
Q. What strategies optimize catalytic systems for this compound synthesis while minimizing hazardous byproducts?
Methodological Answer:
- Catalyst screening : Test organoaluminum compounds (e.g., diethylaluminum chloride) at lower concentrations to reduce toxicity risks. For example, diisobutylaluminum hydride at 0.48 mol% achieved 91% yield in 1,13-tetradecadiene synthesis .
- Solvent selection : Use non-polar solvents (e.g., cyclohexane) to improve reaction homogeneity and reduce side reactions .
- Byproduct monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates like oligomers or isomers early in the reaction .
Q. How can computational modeling enhance the prediction of this compound’s reactivity in novel applications?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model intermolecular interactions to predict solubility in solvents like hexane or toluene.
- Density functional theory (DFT) : Calculate activation energies for double-bond isomerization or polymerization reactions.
- QSPR models : Develop quantitative structure-property relationships to forecast physical properties (e.g., viscosity, density) based on molecular descriptors .
- Validate with experimental data : Compare computational results with empirical NMR or GC data to refine models .
Q. What methodologies ensure reproducibility in studies involving this compound’s ecological impact assessments?
Methodological Answer:
- Standardized toxicity testing : Follow OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna assays) and biodegradability (e.g., OECD 301F) .
- Soil mobility studies : Use column chromatography to simulate leaching potential, as applied to tetradecafluorohexane .
- Data transparency : Publish raw datasets (e.g., LC50 values, degradation half-lives) in supplementary materials to enable meta-analyses .
Q. How should researchers resolve discrepancies in spectroscopic data for this compound isomers?
Methodological Answer:
- High-resolution NMR : Assign peaks using 2D techniques (e.g., COSY, HSQC) to distinguish between cis/trans isomers.
- Reference standards : Compare with spectra of well-characterized analogs (e.g., 1-heptadecene) .
- Collaborative validation : Share datasets across labs to identify instrument-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
